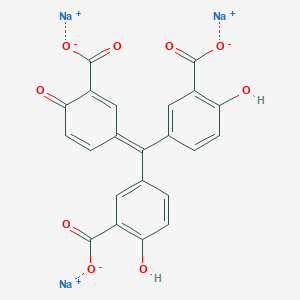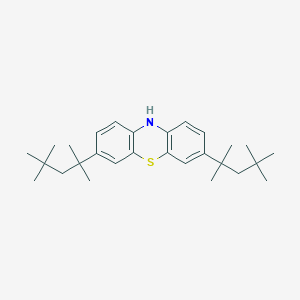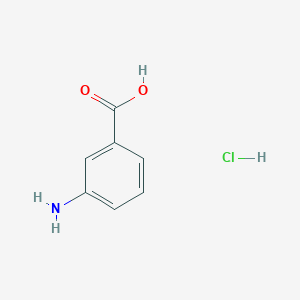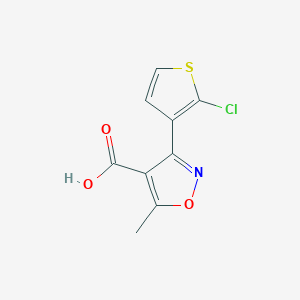
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron typically involves the reaction of iron(II) salts with 1,10-phenanthroline and cyanide sources. One common method involves dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline and potassium cyanide. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced back to iron(II) from iron(III) states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction mixture.
Major Products Formed
Oxidation: Iron(III) complexes with altered ligand environments.
Reduction: Reversion to the original iron(II) complex.
Substitution: Formation of new coordination compounds with different ligands.
Scientific Research Applications
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrosilylation and polymerization processes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron involves its ability to coordinate with various substrates through its iron center. The 1,10-phenanthroline ligands provide a stable environment for the iron, allowing it to participate in redox reactions and ligand exchange processes. The cyanide ligands contribute to the overall stability and reactivity of the complex. Molecular targets include DNA, proteins, and other biomolecules, where the compound can induce structural changes and modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- Dicyano-bis(1,10-phenanthroline)iron(II) complex
- Bis(o-phenanthroline)ferrous cyanide trihydrate
- Iron(II) 1,10-phenanthroline dicyanide
Uniqueness
Bis(cyano-C)bis(1,10-phenanthroline-N1,N10)iron is unique due to its specific ligand arrangement and the resulting chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns and stability, making it suitable for specialized applications in catalysis and material science.
Properties
CAS No. |
14768-11-7 |
|---|---|
Molecular Formula |
C26H16FeN6 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
iron(2+);1,10-phenanthroline;dicyanide |
InChI |
InChI=1S/2C12H8N2.2CN.Fe/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;/h2*1-8H;;;/q;;2*-1;+2 |
InChI Key |
YAQXGBBDJYBXKL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Fe+2] |
Key on ui other cas no. |
14768-11-7 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)







